molecular formula C21H15BrFN5OS B12023286 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 726158-21-0

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B12023286
CAS No.: 726158-21-0
M. Wt: 484.3 g/mol
InChI Key: AZQRJHCUIYXKSJ-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: is a complex organic compound that features a triazole ring, a bromophenyl group, a pyridinyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the Pyridinyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Sulfanyl Linkage:

    Attachment of the Fluorophenyl Group: This step can be carried out using a fluorination reaction or by coupling a fluorophenyl precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products, hydrogenated triazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole and pyridinyl groups.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological pathways and interactions.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its functional groups make it suitable for incorporation into polymers with specific properties.

Mechanism of Action

The mechanism by which 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide exerts its effects depends on its application:

    Biological Targets: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Pathways: The compound could influence signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
  • 2-{[4-(4-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Uniqueness

  • Bromophenyl Group : The presence of the bromophenyl group can influence the compound’s reactivity and binding properties, making it distinct from its chlorophenyl or methylphenyl analogs.
  • Fluorophenyl Group : The fluorophenyl group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

This detailed article provides a comprehensive overview of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

726158-21-0

Molecular Formula

C21H15BrFN5OS

Molecular Weight

484.3 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H15BrFN5OS/c22-15-7-9-16(10-8-15)28-20(14-4-3-11-24-12-14)26-27-21(28)30-13-19(29)25-18-6-2-1-5-17(18)23/h1-12H,13H2,(H,25,29)

InChI Key

AZQRJHCUIYXKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)F

Origin of Product

United States

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